molecular formula C14H11N3O2 B062191 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 190121-98-3

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B062191
CAS RN: 190121-98-3
M. Wt: 253.26 g/mol
InChI Key: DHECXHLTHIHBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as ABZI and has a molecular formula of C14H11N3O2. In

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid involves the inhibition of various enzymes and proteins in the body. ABZI has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. ABZI also inhibits the activity of histone deacetylases, which are involved in gene expression and regulation. These mechanisms of action contribute to the anti-cancer and anti-inflammatory properties of ABZI.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid has various biochemical and physiological effects. ABZI has been shown to induce apoptosis in cancer cells, leading to their death. ABZI also induces cell cycle arrest, preventing cancer cells from dividing and multiplying. In addition, ABZI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid in lab experiments is its specificity. ABZI has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool in studying their functions. However, one limitation of using ABZI is its potential toxicity. Studies have shown that ABZI can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid in scientific research. One direction is in the development of new anti-cancer drugs. ABZI has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of more effective drugs. Another direction is in the treatment of inflammatory diseases. ABZI has anti-inflammatory properties, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and Crohn's disease.
Conclusion:
In conclusion, 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized, and it has been shown to have anti-cancer and anti-inflammatory properties. While there are advantages and limitations to its use in lab experiments, there are various future directions for its use in the development of new drugs and treatments.

Synthesis Methods

The synthesis of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid involves the reaction of 3-nitroaniline and o-phenylenediamine in the presence of a catalyst such as iron powder or copper powder. The reaction proceeds through a reduction process, and the resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized and can produce high yields of ABZI.

Scientific Research Applications

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid has various scientific research applications. One such application is in the field of cancer research. Studies have shown that ABZI can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ABZI has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(3-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECXHLTHIHBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356933
Record name 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

CAS RN

190121-98-3
Record name 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.